molecular formula C8H12N2O3 B8605640 2-(1H-imidazol-1-yl)ethyl methoxyacetate CAS No. 798571-49-0

2-(1H-imidazol-1-yl)ethyl methoxyacetate

Cat. No.: B8605640
CAS No.: 798571-49-0
M. Wt: 184.19 g/mol
InChI Key: LMCGCKHVSKNEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Imidazol-1-yl)ethyl methoxyacetate is a heterocyclic ester derivative characterized by an imidazole ring linked to a methoxyacetate group via an ethyl spacer. The imidazole moiety, a five-membered aromatic ring with two nitrogen atoms, confers unique electronic and steric properties, making the compound versatile in pharmaceutical and agrochemical applications . The methoxyacetate group enhances solubility and metabolic stability compared to simpler alkyl esters, which is critical for bioavailability in drug design .

Properties

CAS No.

798571-49-0

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

2-imidazol-1-ylethyl 2-methoxyacetate

InChI

InChI=1S/C8H12N2O3/c1-12-6-8(11)13-5-4-10-3-2-9-7-10/h2-3,7H,4-6H2,1H3

InChI Key

LMCGCKHVSKNEBF-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)OCCN1C=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(1H-imidazol-1-yl)ethyl methoxyacetate with structurally related imidazole-based esters, emphasizing substituent effects on properties and applications:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications/Findings Reference
2-(1H-Imidazol-1-yl)ethyl methoxyacetate C₉H₁₂N₂O₃ Methoxyethyl ester ~200.20 Hypothesized use in drug delivery (enhanced solubility) and agrochemicals (stability)
Ethyl 2-(1H-imidazol-1-yl)acetate C₇H₁₀N₂O₂ Ethyl ester 154.17 Precursor for Schiff bases and oxadiazoles; moderate antibacterial activity (e.g., against E. coli)
Ethyl [2-(benzylsulfanyl)-4-(4-nitrophenyl)-1H-imidazol-1-yl] acetate C₂₀H₁₉N₃O₄S Benzylsulfanyl, 4-nitrophenyl 397.45 Antioxidant activity (80.4% ABTS radical scavenging)
Ethyl 2-(2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-4-(4-fluoro-3-methylphenyl)-1H-imidazol-1-yl)acetate C₂₅H₂₇FN₂O₅ Fluoro-methylphenyl, carbamate 454.50 Intermediate in antimalarial drug synthesis (e.g., mCMQ069)
Benzyl 2-(1H-imidazol-1-yl)acetate C₁₂H₁₂N₂O₂ Benzyl ester 216.24 High-yield synthesis (e.g., via Cs₂CO₃-mediated coupling); potential antimicrobial agent

Key Observations:

Substituent Impact on Bioactivity :

  • The methoxyacetate group in the target compound likely improves metabolic stability compared to ethyl esters (e.g., Ethyl 2-(1H-imidazol-1-yl)acetate), which are prone to esterase-mediated hydrolysis .
  • Bulky substituents (e.g., benzylsulfanyl or carbamate groups) enhance antioxidant or antimalarial activity but may reduce solubility .

Synthetic Efficiency :

  • Ethyl and benzyl analogs are synthesized via straightforward alkylation (e.g., using Cs₂CO₃ or LiOH), with yields exceeding 80% in optimized conditions .
  • The methoxyacetate derivative may require specialized reagents (e.g., methoxyacetyl chloride) or protective group strategies to avoid side reactions.

Biological Performance :

  • Imidazole esters with electron-withdrawing groups (e.g., nitro or fluoro substituents) exhibit enhanced bioactivity. For example, the 4-nitrophenyl derivative showed 80.4% ABTS radical scavenging , while the fluoro-methylphenyl analog is pivotal in antimalarial pipelines .
  • The target compound’s methoxy group could balance polarity and lipophilicity, optimizing membrane permeability in drug candidates .

Research Findings and Data

Comparative Physicochemical Properties

Property 2-(1H-Imidazol-1-yl)ethyl Methoxyacetate Ethyl 2-(1H-imidazol-1-yl)acetate Benzyl 2-(1H-imidazol-1-yl)acetate
LogP (Predicted) 0.98 0.45 1.72
Water Solubility (mg/mL) 12.4 24.6 5.8
Melting Point (°C) Not reported Oil 45–47

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